N-[1-(4-Chloroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]butyramide
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Overview
Description
N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}butanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a hexafluoropropane moiety and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}butanamide typically involves the following steps:
Formation of the hexafluoropropane moiety: This step involves the reaction of a suitable precursor with hexafluoropropane under controlled conditions.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenylamine reacts with the hexafluoropropane intermediate.
Coupling with butanamide: The final step involves coupling the intermediate with butanamide under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors allow for precise control of reaction parameters.
Purification techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Shares structural similarities but differs in the presence of a pyridine moiety.
2-(4-chlorophenylamino)nicotinic acid: Contains a chlorophenyl group but has a nicotinic acid backbone.
Uniqueness
N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}butanamide is unique due to its hexafluoropropane moiety, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H13ClF6N2O |
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Molecular Weight |
362.70 g/mol |
IUPAC Name |
N-[2-(4-chloroanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]butanamide |
InChI |
InChI=1S/C13H13ClF6N2O/c1-2-3-10(23)22-11(12(15,16)17,13(18,19)20)21-9-6-4-8(14)5-7-9/h4-7,21H,2-3H2,1H3,(H,22,23) |
InChI Key |
QVWAJBGURWOJGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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